

# An In-depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

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## Compound of Interest

Compound Name: *N*-(2-nitrophenyl)pyridin-4-amine

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **N-(2-nitrophenyl)pyridin-4-amine**. This compound belongs to the N-arylpyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

## Core Molecular Data

The fundamental chemical properties of **N-(2-nitrophenyl)pyridin-4-amine** are summarized below. The molecular formula is  $C_{11}H_9N_3O_2$ , and the molecular weight is 215.21 g/mol .

Property	Data
Molecular Formula	$C_{11}H_9N_3O_2$
Molecular Weight	215.21 g/mol
IUPAC Name	<i>N</i> -(2-nitrophenyl)pyridin-4-amine

## Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpyridines such as **N-(2-nitrophenyl)pyridin-4-amine** is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-

Hartwig amination.<sup>[1][2]</sup> This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.<sup>[1]</sup>

#### Representative Protocol for the Synthesis of **N-(2-nitrophenyl)pyridin-4-amine**:

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.<sup>[3][4]</sup>

##### Materials:

- 4-chloropyridine or 4-bromopyridine (1.0 mmol)
- 2-nitroaniline (1.0 mmol)
- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> - tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 mmol)
- Phosphine ligand (e.g., Xantphos - 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.10 mmol)
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub> - cesium carbonate or NaOt-Bu - sodium tert-butoxide) (2.0 mmol)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (10 mL)
- Inert gas (e.g., Argon or Nitrogen)

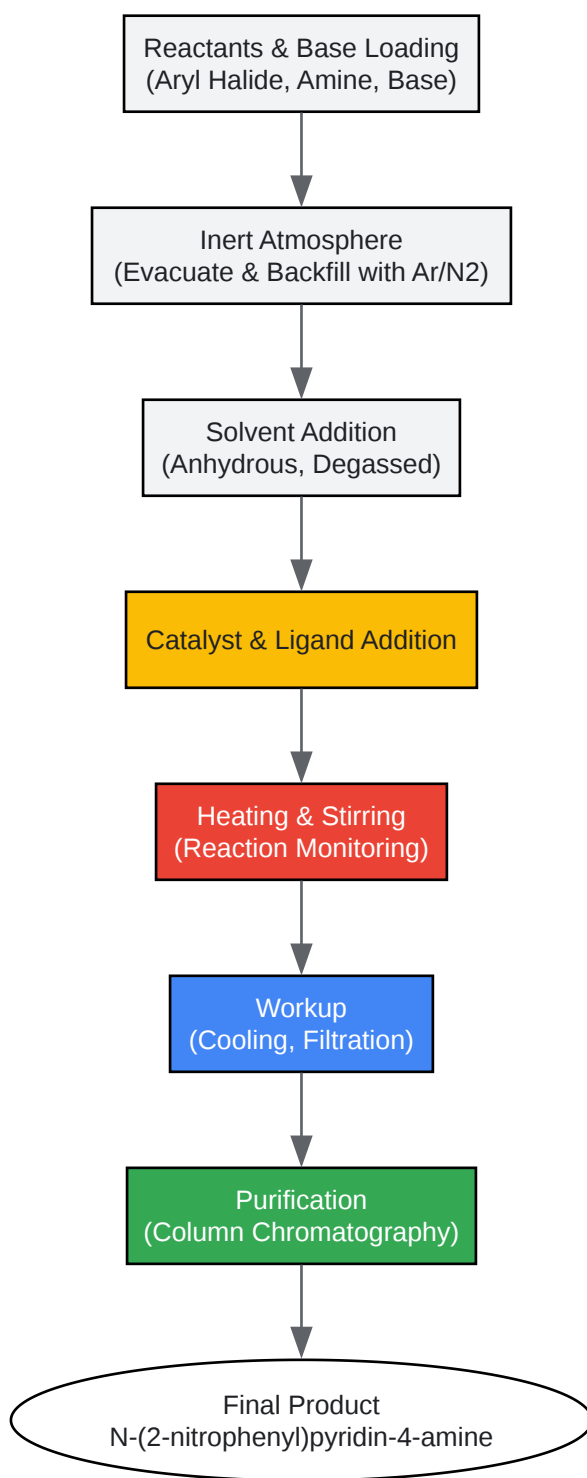
##### Procedure:

- To a dry reaction flask, add the aryl halide (4-chloropyridine or 4-bromopyridine), 2-nitroaniline, and the base.
- Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
- Add the anhydrous, degassed solvent to the flask.
- In a separate vial, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the solvent.

- Add the catalyst/ligand solution to the reaction flask.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield **N-(2-nitrophenyl)pyridin-4-amine**. [4]

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **N-(2-nitrophenyl)pyridin-4-amine** via the Buchwald-Hartwig amination.



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Caption: General workflow for Buchwald-Hartwig amination.

## Biological and Pharmacological Context

While specific biological data for **N-(2-nitrophenyl)pyridin-4-amine** is not extensively documented in the provided search results, the N-phenylpyridin-amine scaffold is a "privileged structure" in medicinal chemistry.[5] Derivatives of this core structure have shown a wide range of biological activities.

- **Kinase Inhibition:** Many N-phenylpyridin-amine derivatives are potent kinase inhibitors, targeting enzymes crucial for cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[5] This makes them promising candidates for anticancer drug development.[5]
- **Antimicrobial and Other Activities:** Beyond their antineoplastic effects, this class of compounds has also been investigated for antimicrobial, antioxidant, and anti-leishmanial properties.[5] The presence of a nitro group can sometimes enhance the antimicrobial activity of a compound.[6]

The synthesis of **N-(2-nitrophenyl)pyridin-4-amine** provides a valuable intermediate for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted.

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